

Key features of Ac-YVAD-CMK as a research tool.

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Ac-YVAD-CMK: A Technical Guide for Researchers

An In-depth Whitepaper on the Core Features and Applications of a Potent Caspase-1 Inhibitor

For researchers, scientists, and drug development professionals, understanding the tools available to dissect complex biological pathways is paramount. Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-[(2S)-1-chloro-3-oxo-1-isoindoliny]-L-aspartamide, commonly known as **Ac-YVAD-CMK**, stands out as a critical research tool for investigating the intricate processes of inflammation, pyroptosis, and associated diseases. This technical guide provides a comprehensive overview of **Ac-YVAD-CMK**, its mechanism of action, key features, and detailed experimental applications.

Core Features and Mechanism of Action

Ac-YVAD-CMK is a synthetic, cell-permeable tetrapeptide that acts as a highly selective and irreversible inhibitor of caspase-1.^{[1][2][3]} Its design is based on the preferred substrate recognition sequence of caspase-1, allowing it to specifically target and covalently bind to the active site of this pivotal enzyme.^[4] Caspase-1, formerly known as Interleukin-1 β Converting Enzyme (ICE), is a cysteine protease that plays a central role in the innate immune response.^{[4][5]}

The primary function of caspase-1 is to process the inactive precursors of pro-inflammatory cytokines, pro-interleukin-1 β (pro-IL-1 β) and pro-interleukin-18 (pro-IL-18), into their mature, biologically active forms.[4] By irreversibly inhibiting caspase-1, **Ac-YVAD-CMK** effectively blocks the production and subsequent release of these potent inflammatory mediators.[1][6] This targeted inhibition makes **Ac-YVAD-CMK** an invaluable tool for studying the downstream effects of caspase-1 activation.

Furthermore, caspase-1 is a key effector in a pro-inflammatory form of programmed cell death known as pyroptosis.[2][7] During pyroptosis, activated caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane, cell lysis, and the release of inflammatory cellular contents.[8][9] **Ac-YVAD-CMK** effectively inhibits this lytic cell death pathway by preventing the activation of caspase-1.[1][3]

Quantitative Data Summary

The efficacy of **Ac-YVAD-CMK** has been quantified in various experimental settings. The following tables summarize key quantitative data for easy comparison.

Parameter	Value	Species/System	Reference
Ki (inhibition constant)	0.8 nM	Human Caspase-1	[10]
Purity	$\geq 95\%$ to $\geq 97\%$ (HPLC)	N/A	[4]
Molecular Weight	540.99 g/mol	N/A	[11]
Chemical Formula	C ₂₄ H ₃₃ ClN ₄ O ₈	N/A	[4]

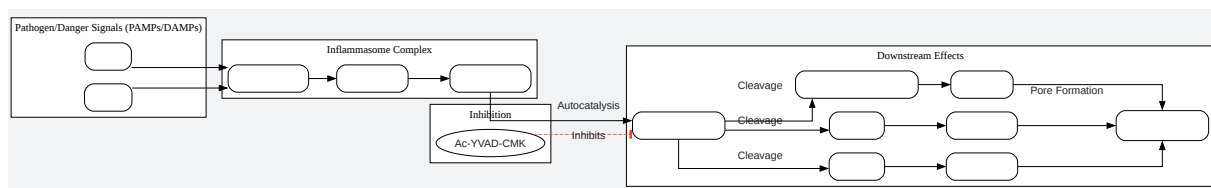
Table 1: Physicochemical and Inhibitory Properties of **Ac-YVAD-CMK**

Application	Effective Concentration/Dose	Model System	Reference(s)
In Vitro Cell Culture	0.1–30 µg/ml	General cell culture assays	[4]
40 µM or 80 µM	Activated microglia	[1][10]	
40 µM	H4 cells (neuroglioma)	[12]	
50 µM	L02 cells (hepatocytes)	[13]	
In Vivo (Mouse)	50 ng/mice or 200 ng/mice (intracerebroventricular)	Intracerebral Hemorrhage (ICH) model	[14]
0.2 mg/ml saline (resuscitation fluid)	Cecal Ligation and Puncture (CLP) sepsis model	[15]	
In Vivo (Rat)	1 µg/rat (intracerebroventricular)	ICH model	
12.5 µmol/kg (intravenous)	Endotoxemia model	[10][16][17]	

Table 2: Experimentally Determined Effective Concentrations and Doses of **Ac-YVAD-CMK**

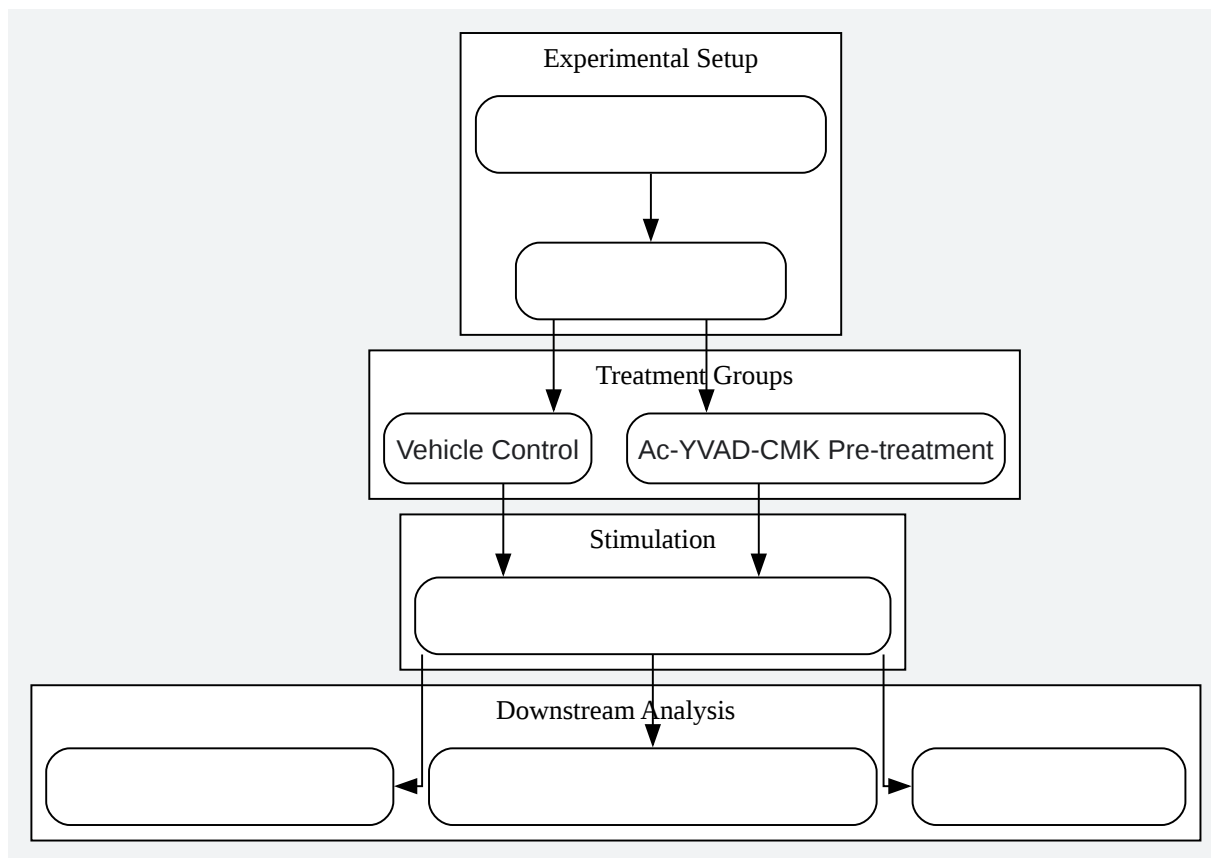
Signaling Pathways and Experimental Workflows

To visually represent the mechanism and application of **Ac-YVAD-CMK**, the following diagrams illustrate the canonical inflammasome signaling pathway and a typical experimental workflow for studying its inhibitory effects.



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Caption: Canonical NLRP3 Inflammasome Activation Pathway and Inhibition by **Ac-YVAD-CMK**.



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Caption: General Experimental Workflow for Investigating **Ac-YVAD-CMK**'s Inhibitory Effects.

Detailed Experimental Protocols

The following are representative protocols for utilizing **Ac-YVAD-CMK** in common research applications.

In Vitro Inhibition of Inflammasome Activation in Macrophages

This protocol details the steps to assess the inhibitory effect of **Ac-YVAD-CMK** on NLRP3 inflammasome activation in a human monocytic cell line (THP-1).

Materials:

- THP-1 cells
- RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
- Phorbol 12-myristate 13-acetate (PMA)
- Lipopolysaccharide (LPS)
- ATP or Nigericin
- **Ac-YVAD-CMK** (dissolved in DMSO)
- Vehicle control (DMSO)
- ELISA kits for human IL-1 β
- LDH cytotoxicity assay kit
- Reagents for Western blotting

Procedure:

- **Cell Differentiation:** Seed THP-1 monocytes at a density of 5×10^5 cells/well in a 24-well plate. Differentiate into macrophage-like cells by treating with 100 ng/mL PMA for 48-72 hours. Replace the media with fresh, PMA-free media and rest the cells for 24 hours.
- **Inhibitor Pre-treatment:** Pre-incubate the differentiated THP-1 cells with the desired concentration of **Ac-YVAD-CMK** (e.g., 20-50 μ M) or vehicle control for 1-2 hours.[\[13\]](#)
- **Priming (Signal 1):** Prime the cells by adding LPS to a final concentration of 100-500 ng/mL and incubate for 3-4 hours.[\[18\]](#)

- **Inflammasome Activation (Signal 2):** Stimulate the inflammasome by adding ATP to a final concentration of 5 mM for 30-60 minutes or Nigericin to a final concentration of 10-20 μ M for 1-2 hours.
- **Sample Collection:** Carefully collect the cell culture supernatant for cytokine and LDH analysis. Lyse the remaining cells for Western blot analysis.
- **Analysis:**
 - **ELISA:** Quantify the concentration of mature IL-1 β in the supernatant according to the manufacturer's instructions.
 - **LDH Assay:** Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death.
 - **Western Blot:** Analyze cell lysates for the cleaved (active) forms of caspase-1 (p20 subunit) and GSDMD.

In Vivo Inhibition of Sepsis-Induced Acute Kidney Injury in Mice

This protocol outlines the use of **Ac-YVAD-CMK** in a cecal ligation and puncture (CLP) mouse model of sepsis to investigate its protective effects on the kidneys.[\[15\]](#)[\[19\]](#)

Materials:

- Male C57BL/6 mice (6-8 weeks old)
- **Ac-YVAD-CMK**
- Sterile 0.9% saline
- Surgical instruments for CLP
- Anesthetics
- Blood collection supplies

- Reagents for histological analysis (H&E staining) and Western blotting

Procedure:

- **Animal Grouping:** Randomly divide mice into three groups: Sham, CLP + Vehicle, and CLP + **Ac-YVAD-CMK**.
- **CLP Surgery:** Anesthetize the mice. For the CLP groups, perform a midline laparotomy to expose the cecum. Ligate the cecum below the ileocecal valve and puncture it once or twice with a 20-gauge needle. A small amount of feces is extruded. Reposition the cecum into the peritoneal cavity and suture the abdominal wall. The sham group undergoes the same procedure without ligation and puncture.
- **Treatment Administration:** Immediately following surgery, resuscitate all animals with a subcutaneous injection of sterile saline. For the CLP + **Ac-YVAD-CMK** group, the resuscitation saline should contain **Ac-YVAD-CMK** at a concentration of 0.2 mg/ml.[\[15\]](#)
- **Monitoring and Sample Collection:** Monitor the animals for signs of sepsis. At a predetermined time point (e.g., 24 hours post-surgery), euthanize the mice. Collect blood via cardiac puncture for serum analysis of inflammatory cytokines (IL-1 β , IL-18) and kidney function markers (BUN, creatinine). Harvest the kidneys for histological examination and protein analysis.
- **Analysis:**
 - **Histology:** Fix one kidney in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess tissue damage.
 - **Western Blot:** Homogenize the other kidney to prepare protein lysates. Perform Western blotting to analyze the expression of NLRP1, cleaved caspase-1, IL-1 β , and IL-18.[\[15\]](#)[\[19\]](#)

Conclusion

Ac-YVAD-CMK is a potent and specific tool for the in-depth study of caspase-1-mediated inflammatory pathways. Its ability to irreversibly inhibit caspase-1 allows for the precise dissection of the roles of IL-1 β , IL-18, and pyroptosis in various physiological and pathological conditions. The data and protocols presented in this guide provide a solid foundation for

researchers to effectively incorporate **Ac-YVAD-CMK** into their experimental designs, ultimately contributing to a greater understanding of inflammatory diseases and the development of novel therapeutic strategies.

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